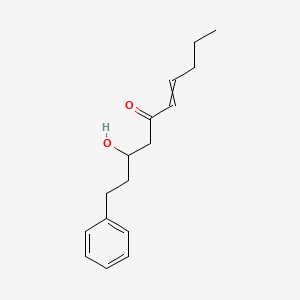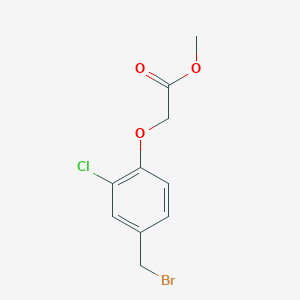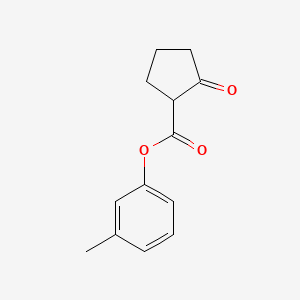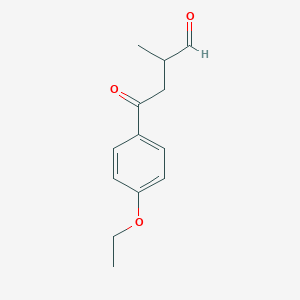
2-(2-Methylprop-1-en-1-yl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features a methylprop-1-en-1-yl group attached to the second carbon of the indene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with 2-methylprop-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(2-Methylprop-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated indenes, nitroindenes, sulfonated indenes.
科学的研究の応用
2-(2-Methylprop-1-en-1-yl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the functional groups present and the overall structure of the compound.
類似化合物との比較
Similar Compounds
2-Methylprop-1-en-1-ylbenzene: Similar structure but lacks the fused cyclopentene ring.
2-Methylprop-1-en-1-yl-naphthalene: Contains an additional benzene ring, making it a larger and more complex molecule.
2-Methylprop-1-en-1-yl-tetrahydro-2H-pyran: Features a different ring system, leading to distinct chemical properties.
Uniqueness
2-(2-Methylprop-1-en-1-yl)-1H-indene is unique due to its indene core structure, which imparts specific reactivity and stability
特性
CAS番号 |
819871-43-7 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C13H14/c1-10(2)7-11-8-12-5-3-4-6-13(12)9-11/h3-8H,9H2,1-2H3 |
InChIキー |
QVGYFDOGJQMBMV-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC2=CC=CC=C2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)

![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)



![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
